Home > Products > Screening Compounds P80922 > 5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole
5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole - 1251612-54-0

5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole

Catalog Number: EVT-2499753
CAS Number: 1251612-54-0
Molecular Formula: C21H18BrN3O2S
Molecular Weight: 456.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

    Compound Description: This compound represents a hybrid ring system combining thiazole and 1,3,4-oxadiazole rings. [] The study focused on its synthesis and evaluation as a potential antibacterial agent. [] The results indicate that this compound exhibits significant antibacterial activity, suggesting its potential as a lead compound for developing novel antibacterial agents. []

(Z)-2-(4-(4-Bromophenyl)thiazol-2-yl)-4-(3-hydroxybut-2-enoyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one – methanol (1/1), C18H18N3O4S

    Compound Description: This compound features a thiazole ring substituted with a 4-bromophenyl group. [] The research primarily focuses on determining its crystal structure using X-ray diffraction. [] The abstract doesn't delve into specific biological activities for this compound. []

4-Methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4i) and N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamilde (4p)

    Compound Description: These compounds are 1,2,4-oxadiazole derivatives incorporating a 1,3,4-thiadiazole amide moiety. [] The study highlights their synthesis and evaluation for nematocidal activity against Bursaphelenchus xylophilus. [] Notably, both compounds demonstrate good nematocidal activity, even surpassing the efficacy of the commercial agent Tioxazafen. [] They exhibit multi-target effects on B. xylophilus, including impacting its movement, respiration, and causing fluid leakage. []

3-Aryl-5-[(2-arylthiazol-4-yl)methyl]-1,2,4-oxadiazole

    Compound Description: This series of compounds consists of quinazolinone derivatives incorporating either a 1,3,4-oxadiazole or 1,2,4-triazole thioether moiety. [] The research focuses on their synthesis using Phase Transfer Catalysis and their in vitro antiproliferative activity against A549, Hela, MCF-7, and L929 cell lines. [] Several compounds (8o, 9m, 9b) demonstrated good antiproliferative activity, particularly against A549 cells. [] Compounds 9h and 9m exhibited notable activity against Hela cells, while compound 9i effectively inhibited MCF-7 cell growth. [] Importantly, all compounds showed lower cytotoxicity towards normal L929 cells compared to the control drug 5-FU. []

1-((Benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine (3a-h) and 2-((5-Aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles (5a-h)

    Compound Description: This study presents two series of benzothiazole derivatives. [] Series 3a-h consists of 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine derivatives synthesized from benzothiazole-containing pyrazolone precursors. [] Series 5a-h comprises 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles, obtained by cyclizing a benzothiazole-acetohydrazide with various aromatic aldehydes. [] The biological evaluation focused on their antibacterial activity against six bacterial strains. [] Interestingly, derivatives with a chlorine substituent exhibited higher toxicity across all tested bacteria, with the methoxy-substituted chloro derivative demonstrating the highest toxicity. []

3-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-5-aryl-1,2,4-oxadiazole (9a–x)

    Compound Description: This series comprises pyrazole-linked 1,2,4-oxadiazole derivatives synthesized and evaluated for their antimicrobial activity. [] The compounds were tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains. [] Several compounds exhibited promising antibacterial activity against Bacillus subtilis and Staphylococcus aureus, with some showing comparable or even higher potency than standard drugs. [] Additionally, some derivatives displayed good activity against Aspergillus niger, with certain compounds exhibiting higher potency than standard antifungal drugs like Ravuconazole and Fluconazole. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides (8a-r)

    Compound Description: This series encompasses bi-heterocyclic molecules containing both 1,3-thiazole and 1,3,4-oxadiazole rings. [] The research aimed to evaluate their therapeutic potential against Alzheimer's disease and diabetes using in silico studies and enzyme inhibition assays. [] The compounds were screened against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase. [] Several derivatives exhibited notable enzyme inhibitory activity, with some showing comparable potency to the reference drugs. [] Importantly, these compounds exhibited low toxicity, indicating their potential for further development as therapeutic agents. []

    Compound Description: This study focuses on synthesizing and characterizing a series of 1,2,4-triazole and 1,3,4-oxadiazole derivatives, all originating from the parent compound 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide (1). [] The synthesized compounds were evaluated for lipase and α-glucosidase inhibition. [] Compound 2c showed the most potent anti-lipase activity, while compounds 2c and 6a exhibited significant anti-α-glucosidase activity. []

    Compound Description: This compound represents a novel coumarin-1,2,3-triazole-1,2,4-oxadiazole hybrid. [] The study investigated its synthesis and in vitro cytotoxicity against three breast cancer cell lines (MCF-7, MDA-MB-231, and T-47D). [] This compound exhibited promising cytotoxicity against the tested breast cancer cell lines, suggesting its potential as an anti-breast cancer agent. []

4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol

    Compound Description: This study investigated a mixture of two active compounds, 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol, for their potential use in treating fungal skin diseases in animals. [] The research focused on their antimicrobial and antifungal effects, pharmacokinetic parameters, and bioavailability. [] Results indicated that the mixture effectively promoted wound healing in sheep with experimentally induced purulent inflammation. [] The mixture exhibited favorable pharmacokinetic properties and bioavailability, supporting its potential as a veterinary treatment. []

5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol derivatives (5a-o)

    Compound Description: This series comprises unique bi-heterocyclic hybrid molecules featuring both thiazole and oxadiazole rings. [] The research focused on their synthesis and evaluation of their inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase. [] The study also assessed their cytotoxicity using brine shrimp lethality assays. []

2-ethyoxyl-1-{[2'-(5-carbonyl-4,5-dihydro-1,2,4-oxadiazole-3-yl) xenyl-4-yl]methyl}-1H- benzimidazole-7-carboxylic acid (Azilsartan)

    Compound Description: Azilsartan is a pharmaceutical compound used in the treatment of hypertension. [] It features a 1,2,4-oxadiazole ring as part of its structure. []

3-(4-methyl-5-(4-((arylamino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl)-2-phenylquinazolin-4(3H)-ones (6a–j)

    Compound Description: This series of compounds consists of quinazoline derivatives linked to thiazole and 1,3,4-oxadiazole heterocycles. [] These compounds were synthesized and characterized for their potential as antibacterial agents. [] Their antibacterial activity was tested against various MTCC strains, with some compounds showing promising activity against both Gram-negative and Gram-positive bacteria. [] Molecular docking studies were conducted to understand their binding mode with bacterial DNA gyrase, a target for antibacterial agents. []

    Compound Description: This study investigated a series of Mannich base derivatives, specifically 3-((substituted-benzo[d]thiazol-2-ylamino)methyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thiones, synthesized using conventional and microwave methods. [] The compounds were evaluated for their antimicrobial and anti-mycobacterial activities. [] Compound 1c demonstrated encouraging anti-tubercular activity against Mycobacterium tuberculosis H37Ra. [] Furthermore, compounds 1c, 1g, and 1j exhibited potent antibacterial and antifungal activities against Escherichia coli, Staphylococcus aureus, and Candida albicans, respectively. [] Molecular docking studies were performed, revealing favorable binding interactions with target proteins. [] The synthesized compounds also exhibited favorable ADME properties, suggesting their potential as oral drug candidates. []

1-{[3-(4-Bromo­phen­yl)-1,2,4-oxadiazol-5-yl]meth­yl}-4-[(2,6-dimethyl­phen­yl)amino­carbonyl­meth­yl]piperazine

    Compound Description: This compound, featuring a 1,2,4-oxadiazole ring with a 4-bromophenyl substituent, was synthesized and structurally characterized by X-ray diffraction. [] The study highlights the presence of both intramolecular and intermolecular hydrogen bonding interactions within the crystal structure. []

Ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate

    Compound Description: This compound is a 1,2,4-oxadiazole derivative designed as a potential inhibitor of the Hepatitis B virus (HBV). [] The study focuses on its synthesis and structural elucidation through X-ray crystallography. [] While the abstract doesn't elaborate on the compound's antiviral activity, its development as a potential HBV inhibitor suggests promising biological properties. []

    Compound Description: This compound is an anthranilic diamide analogue containing a 1,2,4-oxadiazole ring. [] It was synthesized and characterized as part of a study investigating novel insecticidal agents. [] Compound 3IIl displayed significant insecticidal activity against Plutella xylostella (diamondback moth), with a remarkable 90% larvicidal activity at a low concentration (0.5 mg/L) and an LC50 value of 0.20 mg/L. [] The study also utilized comparative molecular field analysis (CoMFA) to understand the structure-activity relationship (SAR) of these compounds, providing insights for further structural optimization. []

Dichloridobis[3-(4-methoxyphenyl)-2-methyl-5-(piperidin-1-yl)-2,3-dihydro-1,2,4-oxadiazole-κN 4]platinum(II)

    Compound Description: This platinum(II) complex incorporates a 2,3-dihydro-1,2,4-oxadiazole ligand with a 4-methoxyphenyl substituent. [] The research focuses on the crystal structure determination of this complex, revealing weak C—H⋯Cl hydrogen bonds contributing to the supramolecular structure. []

1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines

    Compound Description: This compound class consists of 1,3-thiazole derivatives with a pyrrolidinone core. [] Various substituents, including pyrrolidinone, thiazole, pyrrole, 1,2,4-triazole, oxadiazole, and benzimidazole, were introduced to evaluate their antibacterial properties. [] The study demonstrated that most of these compounds exhibited significantly enhanced antibacterial effects (two-fold to 16-fold) against both Gram-positive and Gram-negative bacterial strains compared to Oxytetracycline. []

N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylsulfanylacetamides and N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-ylthioacetamides

    Compound Description: These two series of compounds incorporate either a 1,3,4-oxadiazole or a 1,2,4-triazole heterocycle linked to a 2-methylbenzimidazole moiety. [] The study focused on their synthesis and evaluation for antibacterial activity against various bacterial, mold, and yeast strains. []

2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides (6a-h)

    Compound Description: This series comprises novel 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides synthesized from 2-amino-5-R-benzyl-1,3-thiazoles and 4-amino-5-methyl-4H-1,2,4-triazole-3-thiole. [] These compounds were evaluated for their anticancer activity against 60 cancer cell lines. [] Notably, several compounds exhibited activity and selectivity against melanoma and breast cancer cell lines. []

5-{[(1H-benzo[d]imidazol-2-yl)thio] methyl}-3-phenyl-1,2,4-oxadiazoles (5(a-i))

    Compound Description: This series of novel 5-{[(1H-benzo[d]imidazol-2-yl)thio] methyl}-3-phenyl-1,2,4-oxadiazoles were synthesized and characterized using spectral methods. [] These compounds were further evaluated for their antimicrobial, antioxidant, and hemolytic activities. [] Notably, the compounds displayed promising results against tested bacterial and fungal strains while exhibiting minimal toxicity towards fresh chicken blood. []

    Compound Description: This research focuses on a series of 1,3,4-oxadiazole and 1,2,4-triazole derivatives derived from the key intermediate 5-(4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol (1). [] These compounds were synthesized and tested for their tuberculostatic activity in vitro. [] While the specific activities of individual compounds are not detailed in the abstract, their synthesis and evaluation highlight the potential of these heterocyclic systems in developing antitubercular agents. []

    Compound Description: This study describes the synthesis of ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6yl)-1,2,4-oxadiazole-3-carboxylate and its derivatives, including 3-substituted 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-ones and 4-(alkylthio)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines. [] The synthesized compounds were evaluated for their antimicrobial activity against Candida albicans, Staphylococcus aureus, and Bacillus subtilis. []

(5-phenyl-[1,3,4]oxadiaol-2-yl)-(6-phenyl-7H-[1,2,4]triazol[3,4-b][1,3,4]thiadiazin-3-ylmethyl)-amine and its derivatives (6a-f)

    Compound Description: This study focuses on the synthesis and characterization of a series of (5-phenyl-[1,3,4]oxadiaol-2-yl)-(6-phenyl-7H-[1,2,4]triazol[3,4-b][1,3,4]thiadiazin-3-ylmethyl)-amines. [] The synthesized compounds were evaluated for their in vitro antifungal activity against selected fungal strains. []

3-((Z)-2-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-nitrophenyl)vinyl)-4H-chromen-4-ones (7a-h)

  • Compound Description: This series comprises novel chromone derivatives featuring a 1,2,4-oxadiazole ring. [] These compounds were synthesized and tested for their in vitro antibacterial activity against

Properties

CAS Number

1251612-54-0

Product Name

5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole

IUPAC Name

5-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole

Molecular Formula

C21H18BrN3O2S

Molecular Weight

456.36

InChI

InChI=1S/C21H18BrN3O2S/c1-13(2)26-17-9-5-15(6-10-17)21-24-19(27-25-21)11-20-23-18(12-28-20)14-3-7-16(22)8-4-14/h3-10,12-13H,11H2,1-2H3

InChI Key

MAAWKHDRRQHWON-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.